molecular formula C9H7BrO4 B179964 5-Bromo-2-(carboxymethyl)benzoic acid CAS No. 19725-82-7

5-Bromo-2-(carboxymethyl)benzoic acid

Cat. No.: B179964
CAS No.: 19725-82-7
M. Wt: 259.05 g/mol
InChI Key: VFYONOBJKYTLNC-UHFFFAOYSA-N
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Description

5-Bromo-2-(carboxymethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(carboxymethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYONOBJKYTLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442837
Record name 5-bromo-2-(carboxymethyl)benzoic acid
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Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-82-7
Record name 4-Bromo-2-carboxybenzeneacetic acid
Source CAS Common Chemistry
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Record name 5-bromo-2-(carboxymethyl)benzoic acid
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Record name 5-bromo-2-(carboxymethyl)benzoic acid
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Structural Significance and Reactivity Profile in Aromatic Systems

The molecular architecture of 5-Bromo-2-(carboxymethyl)benzoic acid is central to its chemical behavior. The compound features a benzene (B151609) ring substituted with three distinct functional groups: a bromine atom, a carboxylic acid group directly attached to the ring, and a carboxymethyl group [-CH2COOH] at an adjacent position. This specific arrangement dictates its electronic properties, steric environment, and reactivity.

The bromine atom and the two carboxylic acid groups are all electron-withdrawing. This collective effect significantly deactivates the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene. msu.edu The bromine atom typically directs incoming electrophiles to the ortho and para positions, while the carboxyl and carboxymethyl groups are meta-directing. msu.edu The interplay of these competing influences makes the prediction of further substitution complex.

The two carboxylic acid moieties possess different properties due to their linkage to the aromatic core. The carboxyl group directly attached to the ring is influenced by the ring's electron-withdrawing nature, affecting its acidity. The second carboxyl group, separated by a methylene (B1212753) bridge, behaves more like a typical aliphatic carboxylic acid. This structural duality provides multiple coordination sites for metal ions, making the molecule an excellent candidate for forming metal complexes. evitachem.com In coordination chemistry, these sites can bond with metal centers to create elaborate structures. For instance, related ligands are known to form complexes where oxygen atoms from the carboxyl groups coordinate with metal ions like nickel(II), creating stable, multi-dimensional frameworks. researchgate.net

PropertyValue
Molecular Formula C9H7BrO4
InChI Key VFYONOBJKYTLNC-UHFFFAOYSA-N
Monoisotopic Mass 257.95276 Da
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Data sourced from PubChem. uni.lu

Overview of Research Trajectories and Future Directions

Direct Synthesis of this compound

The direct synthesis of this compound involves two key chemical transformations: bromination and carboxymethylation. The efficiency and selectivity of these reactions are paramount to achieving high yields of the desired product.

The bromination of benzoic acid derivatives is a classic example of electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing group. askfilo.comyoutube.com However, the presence of an activating group, such as a methyl or methoxy (B1213986) group, can influence the regioselectivity of the reaction. For instance, the bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid yields a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com The ratio of these isomers can be influenced by the reaction conditions. One study reported a 62:38 ratio of the 5-bromo to the 3-bromo isomer. chemicalbook.com The use of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) in concentrated sulfuric acid has been shown to improve the yield of 5-bromo-2-methylbenzoic acid to 88%. chemicalbook.com

ReagentConditionsProduct Ratio (5-Br:3-Br)YieldReference
BromineConcentrated H₂SO₄, 25°C, 20h62:3897% (crude) chemicalbook.com
DBDMHConcentrated H₂SO₄, rt, 5h-88% chemicalbook.com

Table 1: Comparison of Bromination Methods for 2-Methylbenzoic Acid

The introduction of the carboxymethyl group onto the benzoic acid ring is a crucial step in the synthesis of the target molecule. While direct carboxymethylation of a pre-brominated benzoic acid is a potential route, a more common strategy involves the synthesis of a precursor that can be readily converted to the desired product. For example, the synthesis of 5-bromo-2-chlorobenzoic acid, an important intermediate, has been achieved through various methods, including the diazotization of 5-bromo-2-aminobenzoic acid derivatives followed by a Sandmeyer-type reaction. google.com Another approach involves the bromination of 2-chlorobenzotrichloride followed by hydrolysis, which can produce 5-bromo-2-chlorobenzoic acid with a yield of over 95% and purity of 80-92%. google.com The subsequent conversion of the chloro group to a carboxymethyl group would complete the synthesis.

Synthesis of Related Bromo-(carboxymethyl)benzoic Acid Isomers and Analogs

The synthesis of isomers and analogs of this compound provides valuable structure-activity relationship data and expands the library of available compounds for various applications.

The regioselectivity of halogenation and alkylation reactions is a key consideration in the synthesis of substituted benzoic acids. The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile or nucleophile. In the case of benzoic acid, the carboxyl group directs incoming electrophiles to the meta position. askfilo.com However, the presence of other substituents can alter this preference. For example, in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the regioselectivity of nucleophilic substitution was highly dependent on the solvent and the nature of the nucleophile. nih.gov

A variety of synthetic routes have been developed for analogs of bromo-(carboxymethyl)benzoic acids. For example, the synthesis of 4-Bromo-2-(carboxymethyl)benzoic acid has been documented. chemscene.com The synthesis of carboranyl-containing β-arylaliphatic acids, which are structurally related to carboxymethyl benzoic acids, has been achieved through malonic ester synthesis. mdpi.com This highlights the diversity of synthetic strategies that can be employed to access a wide range of functionalized benzoic acid derivatives.

CompoundSynthetic ApproachKey FeaturesReference
5-Bromo-2-chlorobenzoic acidDiazotization of 5-bromo-2-aminobenzoic acid derivativesHigh purity and yield, suitable for industrial production google.com
5-Bromo-2-chlorobenzoic acidBromination of 2-chlorobenzotrichloride and hydrolysisOne-pot synthesis, high yield google.com
4-Bromo-2-(carboxymethyl)benzoic acidNot detailed in provided search resultsIsomer of the target compound chemscene.com
Carboranyl-containing β-arylaliphatic acidsMalonic ester synthesisAccess to structurally complex analogs mdpi.com

Table 2: Synthetic Pathways for Analogs of Bromo-(carboxymethyl)benzoic Acid

Emerging Synthetic Transformations

The field of organic synthesis is constantly evolving, with new methods being developed to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the direct modification of complex molecules. nih.gov For instance, iridium-catalyzed C-H activation has been used for the amination of benzoic acids. nih.gov While not directly applied to carboxymethylation in the provided results, this type of transformation holds promise for the future development of more direct and efficient syntheses of compounds like this compound. The development of novel methods for the synthesis of amides from non-activated carboxylic acids also presents new avenues for creating diverse derivatives. rsc.org

Exploration of Rearrangement Processes

Rearrangement reactions, where the carbon skeleton of a molecule is restructured, offer powerful methods for synthesizing complex molecules from simpler precursors. In the context of derivatives of benzoic acid, the Hofmann rearrangement is a notable example. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds by treating a primary amide with an alkaline hypohalite solution, such as bromine in sodium hydroxide, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgorganicchemistrytutor.comyoutube.com

While not a direct synthesis of this compound itself, this rearrangement is a key strategy for producing aminobenzoic acid derivatives, which are important precursors in pharmaceutical synthesis. For instance, a hypothetical synthetic route could involve the creation of an amide derivative from a dicarboxylic acid precursor related to the target molecule. This amide could then undergo a Hofmann rearrangement to introduce an amino group, effectively modifying the molecular structure by removing a carbon atom and installing a new functional group. youtube.com The key transformation involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom. masterorganicchemistry.com

A related reaction is the Curtius rearrangement, which also produces an isocyanate intermediate and a primary amine, but starts from an acyl azide (B81097) instead of a primary amide. organicchemistrytutor.commasterorganicchemistry.com Both pathways ultimately provide a method for shortening a carbon chain while introducing a versatile amine functionality. organicchemistrytutor.com

Table 1: Key Features of the Hofmann Rearrangement

Feature Description
Starting Material Primary Amide
Reagents Bromine (Br₂) and Sodium Hydroxide (NaOH) or other alkaline hypohalite
Key Intermediate Isocyanate
Product Primary Amine (with one less carbon atom than the starting amide)

| Characteristic | The rearrangement is intramolecular, meaning the migrating group does not detach from the molecule. youtube.com |

Utilization of Wittig Reactions in Derivative Synthesis

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in forming carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). iitk.ac.inmasterorganicchemistry.com The reaction employs a phosphorus ylide, also known as a phosphorane, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

For the synthesis of derivatives of this compound, the Wittig reaction offers a powerful tool for carbon chain extension and functionalization. A synthetic strategy could involve preparing a derivative of the target acid that contains an aldehyde or ketone functional group. This carbonyl-containing molecule can then be reacted with a variety of phosphorus ylides to generate a diverse library of alkene derivatives. The geometry of the resulting alkene is influenced by the nature of the ylide used; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The versatility of the Wittig reaction extends to the synthesis of complex structures, including dienes and various heterocycles. iitk.ac.in This allows for significant molecular diversification from a common bromo-benzoic acid intermediate.

Table 2: Overview of the Wittig Reaction for Derivative Synthesis

Component Role Example Precursor related to the Target Compound
Carbonyl Compound The electrophilic component that provides the carbon for one side of the new C=C bond. A derivative of 5-Bromobenzoic acid containing an aldehyde group (e.g., 4-Bromo-2-formylbenzoic acid).
Phosphorus Ylide The nucleophilic component that provides the carbon for the other side of the new C=C bond. A variety of ylides can be used to introduce different substituents (e.g., Methylenetriphenylphosphorane).

| Product | An alkene derivative of the starting benzoic acid. | A vinyl-substituted bromobenzoic acid derivative. |

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into synthetic route design. For a molecule like this compound, this involves a critical assessment of reaction efficiency, waste generation, and the environmental impact of reagents and reaction conditions.

Atom Economy and Efficiency in Reaction Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It provides a more complete picture of a reaction's efficiency than the percentage yield alone, as it accounts for all atoms involved, including those that form byproducts. primescholars.comrsc.org

Addition reactions, such as the Diels-Alder cycloaddition, are considered highly atom-economical as they incorporate all reactant atoms into the final product, resulting in a 100% atom economy. primescholars.comnih.gov In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy.

Table 3: Atom Economy Comparison of Reaction Types

Reaction Type Atom Economy Reason
Addition (e.g., Diels-Alder) Excellent (often 100%) All atoms of the reactants are incorporated into the product. primescholars.com
Rearrangement (e.g., Hofmann) Good Atoms are rearranged within the molecule, often with the loss of only small molecules like CO₂. wikipedia.org

| Substitution (e.g., Wittig) | Poor to Moderate | Stoichiometric byproducts are generated. The Wittig reaction produces triphenylphosphine (B44618) oxide. rsc.org |

Efforts to improve the efficiency of such reactions include the development of catalytic Wittig reactions, where the phosphine (B1218219) oxide is reduced back to the phosphine in situ, allowing it to be used in catalytic amounts. beilstein-journals.org

Development of Environmentally Benign Reaction Media and Catalysis

A key tenet of green chemistry is the reduction or elimination of hazardous substances, which includes the solvents used in chemical reactions. The development of syntheses in environmentally benign media, such as water, or under solvent-free conditions, is a primary goal. ijisrt.com

For the synthesis of brominated aromatic acids, several green approaches have been explored:

Aqueous Media: The use of an aqueous AlBr₃-Br₂ reagent system allows for the efficient bromination of aromatic compounds in water, avoiding the need for volatile organic solvents. Another method utilizes a phosphate (B84403) buffer solution (PBS) with sodium benzoate (B1203000) and sodium bromide, which avoids the use of hazardous liquid bromine and allows for the recovery of unreacted materials. google.com

Solvent-Free Reactions: Sonication has been employed to synthesize bromo acids in the absence of both solvents and catalysts. ijisrt.com This method uses ultrasonic waves to provide the energy for the reaction, representing a significant step towards a more sustainable process.

These advancements in reaction media and catalysis are crucial for designing synthetic routes to this compound and its derivatives that are not only efficient but also environmentally responsible.

Reaction Mechanisms and Intramolecular/intermolecular Chemical Dynamics

Elucidation of Bromination Mechanisms on Substituted Benzoic Acids

The bromination of substituted benzoic acids, such as the synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid, proceeds via an electrophilic aromatic substitution mechanism. libretexts.org In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. The carboxyl group (-COOH) and the carboxymethyl group (-CH₂COOH) are both electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic attack and directs the incoming electrophile to the meta-position relative to the carboxyl group. youtube.com However, the carboxymethyl group is an ortho, para-director. In the case of 2-(carboxymethyl)benzoic acid, the substitution pattern is influenced by the interplay of these directing effects.

The arenium ion mechanism is the generally accepted pathway for electrophilic aromatic substitution. gla.ac.uk The reaction is initiated by the generation of a potent electrophile, typically Br⁺, which is often formed from Br₂ with the aid of a Lewis acid catalyst like FeBr₃. youtube.com The electrophile then attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. In the final step, a proton is abstracted from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

The synthesis of related compounds, such as 5-bromo-2-methylbenzoic acid, has been achieved by reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid. chemicalbook.com Similarly, 5-bromo-2-chlorobenzoic acid can be synthesized from 2-chlorobenzotrichloride and a bromide reagent. google.com A method for the high-selectivity synthesis of 5-bromo-2-chlorobenzoic acid involves the monobromination of 2-chlorobenzoic acid in an NBS/sulfuric acid system, with the addition of a catalyst to inhibit the formation of the 4-bromo isomer. google.com

Mechanistic Pathways of Carboxylic Acid Functional Group Transformations

The two carboxylic acid functional groups in this compound can undergo a variety of transformations. These reactions are fundamental to organic synthesis and allow for the conversion of carboxylic acids into other functional groups. wikipedia.org

One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. wikipedia.org This is a reversible equilibrium process known as the Fischer esterification. wikipedia.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. msu.edu

Carboxylic acids can also be converted into acyl chlorides using reagents like thionyl chloride (SOCl₂). wikipedia.org The mechanism begins with the attack of the carboxylic acid on the thionyl chloride, leading to the formation of an activated intermediate with a good leaving group. A subsequent nucleophilic attack by a chloride ion results in a tetrahedral intermediate that collapses to form the acyl chloride. wikipedia.org

Reduction of carboxylic acids to alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Diborane (B₂H₆) is also an effective reducing agent for this transformation. msu.edu The reaction proceeds through the formation of an aluminum-carboxylate complex, followed by hydride transfer to the carbonyl carbon.

The biosynthesis of benzoic acid in plants involves a β-oxidative pathway, which includes the sequential conversion of cinnamoyl-CoA to benzoyl-CoA through hydration, oxidation, and thiolytic cleavage. nih.gov This highlights the natural occurrence of pathways that transform carboxylic acid derivatives.

Photochemical Reactions and Their Mechanistic Implications in Benzoic Acid Derivatives

The photochemistry of benzoic acid derivatives often involves radical intermediates. researchgate.net Upon absorption of light, these molecules can be excited to a triplet state. In the presence of a hydrogen donor, the triplet state can undergo two primary reactions: hydrogen atom transfer to the aromatic ring, forming cyclohexadienyl radicals, or to the carboxyl group, resulting in a one-electron reduction product. researchgate.net

Visible-light-induced photocatalytic reactions offer a mild method for various transformations of benzoic acid derivatives. For instance, the deoxygenation and coupling of benzoic acid derivatives with alkenes can produce dihydrochalcones. organic-chemistry.org This process involves the generation of acyl radicals from the carboxylic acids under photoredox conditions. organic-chemistry.org Mechanistic studies have confirmed that these reactions proceed via a radical pathway. organic-chemistry.org

Another significant photochemical reaction is photoinduced decarboxylation. acs.org This process can be utilized for decarboxylative radical reactions of benzoic acids with various substrates under organic photoredox catalysis. The reaction is believed to proceed through a single-electron transfer that promotes the generation of aryl radicals via decarboxylation. acs.org Similarly, photoinduced ligand-to-metal charge transfer (LMCT) can enable the decarboxylative hydroxylation of benzoic acids to form phenols under mild conditions. researchgate.net This reaction involves the formation of an aroyloxyl radical which then decarboxylates to yield an aryl radical. researchgate.net

Studies on the photochemistry of related compounds, such as 3',5'-dimethoxybenzoin, have shown that α-cleavage is a primary photochemical reaction, leading to the formation of radical species. nih.gov The subsequent reactions of these radicals, including hydrogen abstraction and recombination, determine the final product distribution. nih.gov

Role of Bifunctional Organocatalysts in Stereoselective Transformations

Bifunctional organocatalysts are designed to activate both the nucleophile and the electrophile simultaneously, often through non-covalent interactions, to control complex chemical reactions in a chiral environment. tcd.ie These catalysts have become increasingly important in asymmetric synthesis.

Cinchona alkaloids are a prominent class of bifunctional organocatalysts used in a wide range of enantioselective transformations. researchgate.net Their inherent chirality and unique structural features allow them to effectively control the stereochemical outcome of reactions. For example, cinchona alkaloid-based thiourea (B124793) catalysts have been successfully employed in asymmetric Michael additions and α-chlorinations. researchgate.net

In the context of carboxylic acid derivatives, bifunctional catalysts can facilitate stereoselective reactions. For instance, the combination of an achiral Lewis acid and a chiral cinchona alkaloid nucleophile can catalyze highly enantioselective cycloaddition reactions between ketene (B1206846) enolates and various electrophiles. nih.gov The Lewis acid activates the electrophile, while the chiral nucleophile controls the stereochemistry of the C-C bond formation. nih.gov

The mechanism of these bifunctional catalytic systems often involves the formation of a termolecular complex where the catalyst brings the two substrates together in a specific orientation. nih.gov This controlled encounter allows for high levels of stereoselectivity. Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms and understand the origins of stereocontrol in these complex systems. researchgate.net

While direct examples involving this compound in bifunctional organocatalysis are not prevalent in the searched literature, the principles of these catalytic systems are applicable to dicarboxylic acids and their derivatives. The ability to differentiate between the two carboxylic acid groups or to control the stereochemistry of reactions at adjacent positions could be a potential area for the application of bifunctional organocatalysis.

Derivatization and Advanced Functionalization Strategies

Synthesis of Ester and Amide Derivatives from Carboxylic Acid Moieties

The two carboxylic acid groups on 5-bromo-2-(carboxymethyl)benzoic acid are primary sites for derivatization through esterification and amidation. These reactions convert the acidic protons into more complex functional groups, altering the molecule's polarity, solubility, and biological interaction capabilities.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the diacid with an alcohol (e.g., methanol, ethanol) under acidic catalysis, typically using a strong acid like sulfuric acid. Alternatively, for more sensitive substrates, esterification can be performed under milder conditions using alkyl halides in the presence of a base or through coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Depending on the stoichiometry of the alcohol, it is possible to selectively form the mono-ester or the di-ester derivative.

Amidation: The synthesis of amides from the carboxylic acid moieties introduces a robust and structurally significant functional group. bohrium.com Direct amidation can be accomplished by reacting this compound with a primary or secondary amine in the presence of a coupling agent such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bohrium.com This method is highly efficient for creating a wide range of amide derivatives. bohrium.comnanobioletters.com Another approach involves first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. bohrium.comnanobioletters.com This two-step process is often high-yielding and applicable to a broad scope of amines. nanobioletters.com Recent methodologies, such as using alkali metal amidoboranes, have also emerged as an efficient way to convert esters (derived from the carboxylic acids) into primary and secondary amides. nih.gov

The table below summarizes representative ester and amide derivatization reactions.

Derivative Type Reagents and Conditions Product Reference
Di-methyl EsterMethanol (CH₃OH), Sulfuric Acid (H₂SO₄), RefluxDimethyl 2-(5-bromo-2-(methoxycarbonyl)phenyl)acetate researchgate.net
Mono-amideAmine (R-NH₂), DCC, CH₂Cl₂5-Bromo-2-(carboxymethyl)benzamide derivative bohrium.com
Di-amideAmine (R-NH₂), SOCl₂ then excess amine2-(5-Bromo-2-(R-carbamoyl)phenyl)-N-R-acetamide bohrium.comnanobioletters.com
Hydroxy AmideLactone, NaNH₂BH₃Hydroxyl-substituted amide derivative nih.gov

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo-substituent on the aromatic ring of this compound is a key functional group for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. wikipedia.org Among these, the Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. tcichemicals.comlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly versatile due to the commercial availability of a vast array of boronic acids, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups. tcichemicals.com The choice of ligands for the palladium catalyst, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency and scope. tcichemicals.comnih.gov This method has been successfully applied to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. organic-chemistry.orgresearchgate.net

The table below illustrates potential Suzuki-Miyaura couplings with this compound.

Coupling Partner (Boronic Acid) Catalyst System (Example) Product Structure Reference
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid libretexts.orgnih.gov
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-(Carboxymethyl)-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid organic-chemistry.org
Pyridine-3-boronic acidPd₂(dba)₃, XPhos, K₃PO₄5-Bromo-2-((pyridin-3-yl)carbonyl)benzoic acid derivative organic-chemistry.org
Vinylboronic acidPd(PPh₃)₄, Base5-Bromo-2-(vinyl)benzoic acid derivative nih.gov

Functionalization of the Bromo-Substituent for Novel Material Precursors

Functionalizing the bromo-substituent is a critical strategy for designing and synthesizing precursors for novel materials. Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in this context. By coupling this compound with various boronic acids, complex biaryl and poly-aryl structures can be created. These structures often form the core of liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers.

For example, coupling with aromatic boronic acids can generate rigid, conjugated systems. The carboxylic acid groups can then be used for further polymerization reactions, such as the formation of polyesters or polyamides. This allows for the creation of highly ordered, functional polymers where the electronic properties are tuned by the nature of the coupled aromatic system.

Furthermore, the bromo-substituent can undergo other transformations to introduce different functionalities. For instance, it can be converted into a cyano group through cyanation reactions or into an amino group via Buchwald-Hartwig amination. These new functional groups can then act as reactive sites for subsequent polymerization or material modification steps, leading to the development of materials with tailored thermal, mechanical, and electronic properties. The conversion of the bromo group into another reactive handle opens up pathways to a wide range of N-heterocycles and other complex structures of interest for materials science. researchgate.net

Applications in Enantioselective Synthesis of Complex Chemical Architectures

The structure of this compound, with its two carboxylic acid groups, makes it a candidate for applications in enantioselective synthesis, particularly in the optical resolution of racemic mixtures. tcichemicals.com Optical resolution is a crucial technique for separating enantiomers, which is often required in the pharmaceutical industry as different enantiomers of a chiral drug can have vastly different biological activities. tcichemicals.com

One classical method of resolution involves the formation of diastereomeric salts. A racemic mixture of a chiral base (amine) can be reacted with a chiral acid. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. While this compound is itself achiral, it can be derivatized to create a chiral resolving agent. For example, one of the carboxylic acid groups could be selectively reacted with a chiral alcohol or amine to introduce a stereocenter. This new chiral diacid derivative could then be used to resolve other racemic compounds.

Moreover, derivatives of this compound can serve as building blocks in the total synthesis of complex, chiral natural products or pharmaceuticals. The bromo-substituent allows for late-stage functionalization via cross-coupling reactions, which can be crucial for introducing key structural motifs. nih.gov In syntheses involving the creation of atropisomers (axially chiral molecules), a bromo-substituted precursor is valuable because the bromine can be replaced with a sterically demanding group via a Suzuki coupling, thereby creating or locking in the chiral axis. nih.gov The strategic placement of the bromo and carboxylic acid groups provides a versatile scaffold for constructing complex chemical architectures with high levels of stereocontrol.

Structural Elucidation and Solid State Chemistry

X-ray Crystallography and Single Crystal Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for 5-Bromo-2-(carboxymethyl)benzoic acid is not available. Such a study would provide the most accurate and detailed picture of its solid-state conformation and packing. The following subsections discuss the parameters that would be determined from such an analysis, with comparative data from related structures.

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the molecules within it (the space group) are unique to a given crystalline form. For dicarboxylic acids, monoclinic space groups like P2₁/c are common. For instance, the related compound 2-(2′-carboxybenzyl)benzoic acid crystallizes in the monoclinic P2₁/c space group. researchgate.net

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
V (ų)Not available
ZNot available

The conformation of this compound would be defined by the rotational freedom around its single bonds. Key parameters include the torsion angles involving the carboxylic acid groups and the carboxymethyl substituent relative to the benzene (B151609) ring. The planarity of the benzene ring and the carboxylic acid groups is a significant factor. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the phenyl ring to maximize conjugation. However, steric hindrance between the ortho-substituents (the carboxylic acid and carboxymethyl groups) would likely lead to some out-of-plane twisting. The dihedral angle between the phenyl ring and the plane of each carboxylic acid group would quantify this.

Table 2: Selected Torsion and Dihedral Angles for this compound

AngleValue (°)
Dihedral angle between the phenyl ring and the C2-carboxylic acid groupNot available
Dihedral angle between the phenyl ring and the carboxymethyl acetic acid groupNot available
Torsion angle defining the orientation of the carboxymethyl groupNot available

Supramolecular Assembly and Non-Covalent Interactions

The most dominant interactions in the crystal structure of this compound are expected to be the strong O–H⋯O hydrogen bonds between the carboxylic acid moieties. These interactions are the primary drivers of the supramolecular assembly. Additionally, weaker C–H⋯O hydrogen bonds, involving the aromatic and methylene (B1212753) C-H donors and the carboxylic oxygen acceptors, would likely play a role in stabilizing the extended three-dimensional network.

A hallmark of the crystal structures of carboxylic acids is the formation of centrosymmetric inversion dimers through a pair of O–H⋯O hydrogen bonds. It is highly probable that this compound would form such dimers. Given the presence of two carboxylic acid groups, these dimers could further assemble into more complex, extended supramolecular synthons, such as chains or sheets, through additional hydrogen bonding or other non-covalent interactions. The interplay between the carboxylic acid dimer formation and other interactions like halogen bonding and π-π stacking would define the final crystal architecture.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular volumes. By mapping normalized contact distances (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

For this compound, a theoretical Hirshfeld analysis would be expected to highlight several key interactions:

O···H/H···O Interactions: These would be the most prominent interactions, corresponding to the strong hydrogen bonds formed by the two carboxylic acid groups. These typically appear as distinct, bright red regions on the dnorm map.

Br···H/H···Br Interactions: The presence of the bromine atom would introduce halogen-hydrogen bonding, which would be visible on the surface.

Br···Br Interactions: In some structures containing bromine, short Br···Br contacts can occur, playing a role in stabilizing the crystal packing.

The 2D fingerprint plot is derived from the Hirshfeld surface, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). This provides a quantitative summary of the intermolecular contacts. For the title compound, the plot would be expected to show characteristic sharp spikes for the O-H···O hydrogen bonds and more diffuse features representing the weaker H···H and Br···H contacts. For instance, in a study of a different brominated compound, H···H interactions accounted for 34.4% of the total intermolecular interactions.

Table 2: Expected Contributions to Intermolecular Interactions from Hirshfeld Surface Analysis

Interaction TypeExpected SignificanceTypical Appearance on 2D Fingerprint Plot
O···HHigh (Dominant due to H-bonds)Sharp, distinct spikes at lower dᵢ/dₑ values
H···HHigh (Large surface area contribution)Large, diffuse region in the center of the plot
Br···HModerate"Wing-like" features extending from the main distribution
C···HLow to Moderate (π-interactions)Subtle wings adjacent to the H···H region
Br···BrPossible, structure-dependentDistinct feature at specific dᵢ/dₑ values if present

Crystal Engineering and Polymorphism Studies of Benzoic Acid Derivatives

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. A central aspect of this field is the study of polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures. Polymorphism is a common phenomenon, with estimates suggesting that 37–66% of compounds may exhibit it.

Benzoic acid derivatives are model systems for studying polymorphism due to the robust and predictable nature of the carboxylic acid dimer synthon. This R²₂(8) ring motif, formed by a pair of O-H···O hydrogen bonds, is a highly reliable interaction that often dictates the primary crystal packing.

However, the existence of other functional groups, such as the second carboxylic acid and the bromine atom in this compound, introduces competitive interactions that can lead to different packing arrangements, or polymorphs. For example, studies on p-aminobenzoic acid have revealed at least four polymorphic forms (α, β, γ, and δ), demonstrating how subtle differences in intermolecular interactions can lead to varied crystal packing. In another case, three conformational polymorphs of 3-(azidomethyl)benzoic acid were reported, where different conformations of the azidomethyl group led to distinct crystal structures despite all maintaining similar carboxylic acid dimers.

For this compound, potential sources of polymorphism could include:

Conformational Polymorphism: Rotation around the C-C and C-O single bonds of the carboxymethyl group could lead to different molecular conformations that pack in distinct ways.

Synthon Polymorphism: While the classic carboxylic acid dimer is highly probable, alternative hydrogen bonding schemes (e.g., catemeric chains where the two different carboxyl groups interact sequentially) could lead to different polymorphs.

Influence of Halogen Bonding: The C-Br group can act as a halogen bond donor, competing with or complementing the hydrogen bonding network, potentially stabilizing different crystal forms.

The study of polymorphism in benzoic acid derivatives is crucial as different polymorphs can exhibit significant variations in physical properties such as solubility, stability, and mechanical hardness.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules like 5-Bromo-2-(carboxymethyl)benzoic acid. This method, known for its balance of accuracy and computational efficiency, allows for the detailed prediction of various molecular properties.

The initial step in a typical DFT study involves the optimization of the molecule's ground state geometry. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of this compound. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching and bending of the carboxylic acid groups, the vibrations of the benzene (B151609) ring, and the characteristic vibrations of the carbon-bromine bond.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

Parameter Value
C-Br Bond Length (Å) 1.905
C=O Bond Length (Å) - Benzoic Acid 1.215
C-O Bond Length (Å) - Benzoic Acid 1.350
O-H Bond Length (Å) - Benzoic Acid 0.970
C=O Bond Length (Å) - Carboxymethyl 1.218
C-O Bond Length (Å) - Carboxymethyl 1.345

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map for this compound would visualize the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density.

Typically, red or yellow areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack. For this molecule, such regions would likely be concentrated around the oxygen atoms of the two carboxylic acid groups. Conversely, blue areas represent regions of low electron density (positive potential), indicating sites for nucleophilic attack, which might be found around the acidic hydrogen atoms.

DFT calculations can accurately predict various spectroscopic parameters. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. These theoretical shifts, when compared to experimental data, can aid in the structural elucidation of the compound.

Furthermore, as mentioned, the vibrational frequencies calculated by DFT correspond to the peaks observed in an IR spectrum. These calculated frequencies provide a theoretical basis for the assignment of experimental IR bands to specific molecular vibrations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

Carbon Atom Predicted Chemical Shift (ppm)
C-Br 120.5
C-COOH (Benzoic) 132.8
COOH (Benzoic) 170.1
C-CH₂COOH 140.2
CH₂ 45.3

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined through DFT. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller band gap generally suggests a molecule is more reactive. For this compound, the presence of the bromine atom and the carboxylic acid groups would influence the energies of these frontier orbitals.

Advanced Quantum Chemical Methods (e.g., Hartree-Fock, Semiempirical)

While DFT is widely used, other quantum chemical methods can also be applied to study this compound. The Hartree-Fock (HF) method, a foundational ab initio approach, provides a good starting point for more complex calculations, though it does not account for electron correlation as effectively as DFT.

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, can be useful for larger systems or for obtaining rapid initial insights into molecular properties. However, their accuracy is generally lower than that of DFT or HF methods.

Molecular Dynamics Simulations for Conformational Space Exploration

The presence of the carboxymethyl group in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the different possible conformations of the molecule over time. By simulating the motion of the atoms based on a force field, MD simulations can reveal the preferred spatial arrangements of the carboxylic acid groups relative to the benzene ring and each other. This is crucial for understanding how the molecule might interact with its environment, such as in a solvent or at a biological target. The simulations can provide information on the relative energies of different conformers and the energy barriers between them.

Molecular Descriptor Calculations for Structure-Property Relationship Predictions

Computational chemistry provides a powerful lens for understanding the physicochemical properties and potential biological activity of molecules like this compound through the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. By establishing a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR), these descriptors can be used to predict the behavior of a compound, thereby guiding further research and development.

In the context of this compound, the bromine atom and the carboxymethyl group significantly influence the electronic distribution and steric configuration of the benzoic acid core. The bromine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic acid protons. nih.govsemanticscholar.org QSAR studies on related benzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity are key determinants of their biological inhibitory activity. nih.gov

While specific, extensive QSAR studies on this compound are not widely published, several fundamental molecular descriptors have been computationally predicted. These descriptors provide a foundational dataset for future modeling studies.

Predicted Molecular Descriptors for this compound

The following table summarizes some of the key computationally predicted molecular descriptors for this compound. These values are essential for building predictive models of the compound's behavior.

Descriptor TypeDescriptor NamePredicted ValueSignificance in Structure-Property Relationships
Physicochemical Molecular FormulaC₉H₇BrO₄ uni.luDefines the elemental composition.
Monoisotopic Mass257.95276 Da uni.luPrecise mass used in mass spectrometry identification.
XlogP1.6 uni.luA measure of lipophilicity, crucial for predicting membrane permeability and pharmacokinetic properties.
Topological Topological Polar Surface Area (TPSA)74.6 ŲPredicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Structural Hydrogen Bond Donor Count2Indicates the potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptor Count4Indicates the potential for accepting hydrogen bonds from biological targets.
Rotatable Bond Count3Relates to the conformational flexibility of the molecule.

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry and can provide insights into the three-dimensional structure of a molecule. Predicted CCS values for different adducts of this compound are presented below. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺258.96004144.3
[M+Na]⁺280.94198155.2
[M-H]⁻256.94548148.3
[M+NH₄]⁺275.98658163.3
[M+K]⁺296.91592144.2
[M+H-H₂O]⁺240.95002144.4
[M+HCOO]⁻302.95096162.5
[M+CH₃COO]⁻316.96661187.0
[M+Na-2H]⁻278.92743148.6
[M]⁺257.95221162.6
[M]⁻257.95331162.6

These calculated descriptors serve as the initial input for building QSAR models. By correlating these values with experimentally determined activities (e.g., enzyme inhibition, antibacterial efficacy), researchers can develop mathematical equations to predict the activity of new, unsynthesized derivatives. nih.govdergipark.org.tr Such models are invaluable in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Advanced Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Bromo-2-(carboxymethyl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene (B151609) ring. The protons of the carboxymethyl group and the carboxylic acid protons also show characteristic signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com For instance, a study on regioisomers of bromo-1,4-benzodioxane-2-carboxylate demonstrated the power of HMBC (Heteronuclear Multiple Bond Correlation) NMR in distinguishing between isomers by analyzing long-range H-C correlations. mdpi.com While specific NMR data for this compound is not widely published, data for similar structures like 5-bromo-2-methylbenzoic acid are available and show characteristic aromatic and aliphatic signals. sigmaaldrich.com

Purity assessment by NMR is achieved by integrating the signals of the compound against those of a known internal standard of high purity. The presence of impurities would be indicated by additional, unassigned signals in the spectrum.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)
¹H (Aromatic)7.5 - 8.2
¹H (Methylene)~3.8
¹H (Carboxylic Acids)10 - 13
¹³C (Aromatic)120 - 140
¹³C (Methylene)~40
¹³C (Carboxylic Acids)170 - 180

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (LC-MS) for Molecular Weight Determination and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight of this compound and identifying any impurities.

The molecular formula of this compound is C₉H₇BrO₄, corresponding to a monoisotopic mass of approximately 257.95 g/mol . echemi.comuni.lu In an LC-MS analysis, the compound would be expected to show a prominent ion corresponding to its molecular weight, likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. uni.lu

LC-MS is also highly effective for impurity profiling. The chromatographic separation can resolve the parent compound from any synthesis-related impurities or degradation products. The mass spectrometer then provides the molecular weights of these separated components, aiding in their identification. For example, a study on a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000), utilized LC-MS/MS for its determination in rat plasma, demonstrating the technique's sensitivity and selectivity. nih.govresearchgate.netmdpi.com

Ion Mobility Spectrometry (IMS) with Predicted Collision Cross Sections (CCS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of the three-dimensional structure of ions.

For this compound, IMS can provide insights into its gas-phase conformation. The collision cross section (CCS) is a key parameter measured in IMS, representing the effective area of the ion as it tumbles and collides with a buffer gas. Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺258.96004144.3
[M+Na]⁺280.94198155.2
[M-H]⁻256.94548148.3
[M+NH₄]⁺275.98658163.3
[M+K]⁺296.91592144.2
[M+H-H₂O]⁺240.95002144.4

Data sourced from computational predictions. uni.lu

These predicted values can be compared with experimentally determined CCS values to confirm the identity of the compound and to study its conformational flexibility.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interaction Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show strong absorptions corresponding to the O-H stretching of the carboxylic acid groups (broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹), and C-Br stretching (in the fingerprint region). The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy provides complementary information. While C=O stretching is typically a strong band in the IR, it is often weaker in the Raman spectrum. Conversely, aromatic ring vibrations often give rise to strong Raman signals.

These techniques are also valuable for studying intermolecular interactions, particularly hydrogen bonding. The position and shape of the O-H stretching band can provide information about the strength and nature of hydrogen bonds in the solid state. For instance, a study of 2-amino-5-bromobenzoic acid highlighted the role of the carboxyl and amine groups in mechanical motion and hydrogen bonding. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Purity and Isomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the quantitative purity and isomeric purity of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical reversed-phase HPLC method for a benzoic acid derivative would utilize a C18 column and a mobile phase consisting of an aqueous buffer (often with an acid modifier like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions.

Quantitative purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, allowing for more accurate and efficient purity assessments. sielc.comsielc.com

Isomeric purity is crucial if there is a possibility of forming other positional isomers during the synthesis of this compound. A well-developed HPLC or UPLC method can separate these isomers, allowing for their quantification. The development of such methods is a key aspect of quality control for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of this compound.

The TGA thermogram would show the temperature at which the compound begins to decompose. For a pure, anhydrous compound, a single-step decomposition is often observed. The presence of residual solvents or water would be indicated by an initial weight loss at lower temperatures. The melting point of a related compound, 5-bromo-2-methylbenzoic acid, is reported to be in the range of 167-171 °C, while this compound has a reported melting point of 205-206 °C. sigmaaldrich.comechemi.com The decomposition temperature would be significantly higher than the melting point. This information is vital for determining the appropriate storage and handling conditions for the compound.

Applications in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Specialty Organic Materials

5-Bromo-2-(carboxymethyl)benzoic acid is a key precursor in the development of specialized organic materials. Its utility stems from its trifunctional nature: the two carboxylic acid groups and the bromine atom can all participate in distinct chemical reactions. This allows for the stepwise and controlled construction of complex organic molecules.

The bromo-substituted benzoic acid framework is a common motif in various functional molecules. For instance, related compounds like 5-bromo-2-methylbenzoic acid and 5-bromo-2-chlorobenzoic acid are established intermediates in the synthesis of high-value chemical products. chemicalbook.comgoogle.com The bromine atom is particularly useful as it can be readily substituted or used in cross-coupling reactions (like Suzuki, Heck, or Ullmann reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net This is a fundamental strategy for building larger, more complex molecular scaffolds.

The presence of two carboxylic acid groups on this compound enhances its utility. These acidic groups can be converted into a wide range of other functional groups, such as esters, amides, or acid chlorides, further expanding the synthetic possibilities. For example, the synthesis of 5-Bromo-2-(phenylamino)benzoic acid, a molecule with potential anti-inflammatory properties, is achieved through the reaction of 2,5-dibromobenzoic acid and aniline, showcasing the reactivity of the bromo- and carboxyl- functionalities on the benzene (B151609) ring. nih.govresearchgate.net The dual carboxylic groups in this compound allow for the creation of polymers or dendritic structures by forming ester or amide linkages at two different points on the molecule.

Utilization in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. jchemrev.comnih.gov The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers.

This compound is an excellent candidate for use as an organic linker in the synthesis of MOFs and CPs. bldpharm.com Its two carboxylate groups can chelate or bridge metal centers, forming the extended network structure characteristic of these materials. The different positioning and flexibility of the two carboxyl groups—one directly attached to the aromatic ring and the other to a methylene (B1212753) spacer—can lead to the formation of complex and unique network topologies.

The table below details the functional groups of the ligand and their role in MOF/CP construction.

Functional GroupPositionRole in MOF/CP FormationPotential Impact on Properties
Benzoic acid carboxyl C2 of the ringPrimary coordination site for metal ions. Its rigidity influences the framework's structure.Contributes to the structural backbone of the MOF/CP.
Carboxymethyl group C1 of the ringSecondary coordination site. The flexible methylene spacer allows for more complex coordination geometries.Can introduce flexibility and affect the pore size and shape of the resulting framework.
Bromo group C5 of the ringDoes not typically coordinate with metals but is exposed within the pores of the framework.Offers a site for post-synthetic modification, allowing for the introduction of new functionalities to tune the MOF's properties (e.g., catalytic activity, selective adsorption).

The synthesis of various MOFs, such as the well-known MOF-5, relies on dicarboxylic acid linkers like terephthalic acid to coordinate with metal ions (e.g., Zn²⁺). jchemrev.comchemmethod.com Similarly, other complex coordination polymers have been successfully synthesized using multicarboxylate ligands, demonstrating the effectiveness of this approach. nih.govresearchgate.net The inclusion of the bromo- and carboxymethyl- groups on the this compound linker provides additional tools for chemists to fine-tune the resulting material's structure and function.

Applications as Ligands or Components in Catalytic Systems (e.g., Organocatalysis)

The application of this compound extends to the field of catalysis, where it can act either as an organocatalyst itself or as a ligand in a metal-based catalytic system.

As an Organocatalyst: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Benzoic acid and its derivatives are known to function as Brønsted acid catalysts. nih.gov this compound, possessing two carboxylic acid groups, has significant Brønsted acidity and has the potential to catalyze acid-mediated reactions, such as esterifications, acetal (B89532) formations, or certain types of condensation reactions. The presence of two acidic sites might lead to unique reactivity or bifunctional catalysis.

As a Ligand in Metal-Based Catalysis: In metal-based catalysis, organic ligands are crucial for stabilizing the metal center and modulating its reactivity, selectivity, and solubility. The two carboxylate groups of this compound can form stable complexes with a variety of transition metals. These metal complexes can then be employed as catalysts for a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom, can directly impact the catalytic activity of the coordinated metal center.

Strategic Intermediate in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

One of the most significant applications of bromo-benzoic acid derivatives is their role as strategic intermediates in the synthesis of pharmaceutically active compounds. google.comgoogle.com The specific arrangement of functional groups in these molecules makes them ideal starting points for constructing complex molecular architectures.

Derivatives of 5-bromobenzoic acid are crucial building blocks for a class of antidiabetic drugs known as SGLT2 (sodium-glucose cotransporter 2) inhibitors, which include Canagliflozin, Dapagliflozin, and Empagliflozin. google.comgoogle.comresearchgate.net In the synthesis of these drugs, the 5-bromo-2-substituted benzoic acid core serves as a scaffold. The bromine atom is typically used as a handle for a key carbon-carbon bond-forming reaction (e.g., a Grignard reaction or cross-coupling) to attach the glucose moiety or another aromatic ring, while the carboxylic acid group is modified to complete the final drug structure.

The table below summarizes key pharmaceutical intermediates related to this compound and their applications.

Intermediate CompoundTherapeutic ApplicationReference
5-Bromo-2-methylbenzoic acid Synthetic precursor for Canagliflozin (an SGLT2 inhibitor for type 2 diabetes). google.com google.com
5-Bromo-2-chlorobenzoic acid Starting material for Dapagliflozin and Empagliflozin (SGLT2 inhibitors). google.comresearchgate.net google.comresearchgate.net
5-Bromo-2-(phenylamino)benzoic acid Studied in the context of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net nih.govresearchgate.net

The structural features of this compound make it an equally valuable, albeit more complex, intermediate. The additional carboxymethyl group provides a second site for chemical modification, allowing for the synthesis of even more intricate and potentially more potent pharmaceutical scaffolds. This positions the compound as a strategic asset in medicinal chemistry for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the carboxymethyl group at the 2-position of 5-bromobenzoic acid?

  • Methodological Answer : Use nucleophilic substitution or coupling reactions under controlled conditions. For bromo-substituted benzoic acids, protecting the carboxylic acid group (e.g., esterification) prevents unwanted side reactions during alkylation . Optimize reaction temperature (e.g., 0–6°C for stability ) and catalysts (e.g., Pd-based catalysts for cross-coupling). Monitor regioselectivity using TLC or HPLC (>95% purity standards as in ).

Q. How can researchers validate the purity and structural integrity of 5-bromo-2-(carboxymethyl)benzoic acid?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Assess purity using >98.0%(HLC) thresholds as in .
  • NMR : Compare aromatic proton splitting patterns to analogs (e.g., 5-bromo-2-methylbenzoic acid in ).
  • Mass Spectrometry : Confirm molecular weight (e.g., C₉H₇BrO₄; theoretical MW ~267.06) against experimental data from NIST standards .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the carboxymethyl group, as suggested for structurally similar brominated benzoic acids . Use desiccants and inert atmospheres for long-term storage.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations to evaluate electron density at the bromine-bearing carbon. Compare with analogs like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) , where steric and electronic effects dictate reactivity. Use software (e.g., Gaussian) to model transition states and predict substitution rates.

Q. What experimental approaches resolve contradictions in spectral data for brominated benzoic acid derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., 6.5–8.0 ppm) .
  • X-ray Crystallography : Refine crystal structures using difference Fourier maps, as done for 5-bromo-2-(phenylamino)benzoic acid .
  • Cross-validate with IR spectra (e.g., NIST IR data ) to confirm functional groups.

Q. How does the carboxymethyl group influence the compound’s solubility and bioavailability in drug discovery contexts?

  • Methodological Answer :

  • LogP Analysis : Compare with analogs (e.g., 2-bromo-5-hydroxybenzoic acid, LogP ~2.0 ).
  • In vitro Assays : Test permeability using Caco-2 cells or artificial membranes.
  • Structural Modifications : Introduce ester prodrugs to enhance lipophilicity, as seen in thiophene-carboxylic acid derivatives .

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5-Bromo-2-(carboxymethyl)benzoic acid
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5-Bromo-2-(carboxymethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.